molecular formula C11H8N2S B14741526 Thiocyanic acid, 2-amino-1-naphthalenyl ester CAS No. 2476-69-9

Thiocyanic acid, 2-amino-1-naphthalenyl ester

Cat. No.: B14741526
CAS No.: 2476-69-9
M. Wt: 200.26 g/mol
InChI Key: XMPBYXODMLJBAN-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2-amino-1-naphthalenyl ester is a chemical compound with the molecular formula C₁₁H₈N₂S and a molecular weight of 200.264 g/mol . This compound is known for its unique structure, which includes a thiocyanate group attached to a naphthalene ring with an amino group at the second position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2-amino-1-naphthalenyl ester typically involves the reaction of 2-amino-1-naphthol with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-amino-1-naphthalenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from the reactions of this compound include substituted naphthalenes, amines, and various oxidized derivatives. These products are of interest in various fields of research and industry .

Scientific Research Applications

Thiocyanic acid, 2-amino-1-naphthalenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-amino-1-naphthalenyl ester involves its interaction with various molecular targets and pathways. The thiocyanate group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiocyanic acid, 2-amino-1-naphthalenyl ester include other thiocyanate esters and naphthalene derivatives. Examples include:

Uniqueness

This compound is unique due to the presence of both an amino group and a thiocyanate group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

2476-69-9

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

(2-aminonaphthalen-1-yl) thiocyanate

InChI

InChI=1S/C11H8N2S/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-6H,13H2

InChI Key

XMPBYXODMLJBAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SC#N)N

Origin of Product

United States

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